molecular formula C16H21N3O4 B4515550 N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide

N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide

Cat. No.: B4515550
M. Wt: 319.36 g/mol
InChI Key: GGVCWSOUFKNARQ-UHFFFAOYSA-N
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Description

N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is a complex organic compound known for its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . The intermediate product, 3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, is then hydrolyzed with an aqueous-ethanolic solution of ammonia to yield the desired imide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include p-nitrophenyl azide for aziridine ring formation , and various electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with p-nitrophenyl azide can lead to the formation of aziridine derivatives .

Scientific Research Applications

N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its anti-HIV-1 activity is likely due to its ability to inhibit reverse transcriptase . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a tricyclic core with a morpholine-4-carboxamide group

Properties

IUPAC Name

N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-14-12-10-1-2-11(4-3-10)13(12)15(21)19(14)9-17-16(22)18-5-7-23-8-6-18/h1-2,10-13H,3-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVCWSOUFKNARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)CNC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide
Reactant of Route 6
N-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]morpholine-4-carboxamide

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